molecular formula C17H13NO2 B1421740 4-(4-Methoxybenzoyl)isoquinoline CAS No. 1187166-11-5

4-(4-Methoxybenzoyl)isoquinoline

Cat. No.: B1421740
CAS No.: 1187166-11-5
M. Wt: 263.29 g/mol
InChI Key: HXQUYLAPWZHIFX-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)isoquinoline is an organic compound with the molecular formula C17H13NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxybenzoyl group attached to the isoquinoline ring. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired product with good purity .

Another method involves the use of metal catalysts. For example, palladium-catalyzed cross-coupling reactions can be employed to synthesize isoquinoline derivatives. These reactions often require specific ligands and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized isoquinoline derivatives, reduced alcohols, and substituted isoquinoline compounds. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(4-Methoxybenzoyl)isoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzoyl)isoquinoline is unique due to the presence of the methoxybenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can influence its solubility and reactivity .

Properties

IUPAC Name

isoquinolin-4-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-14-8-6-12(7-9-14)17(19)16-11-18-10-13-4-2-3-5-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQUYLAPWZHIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271402
Record name 4-Isoquinolinyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-11-5
Record name 4-Isoquinolinyl(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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